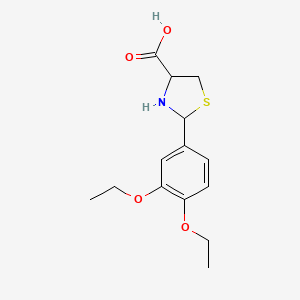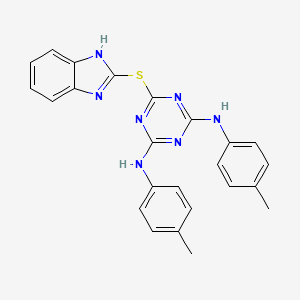![molecular formula C23H27BrN4O4 B11517564 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the bromobenzoyl piperazine intermediate: This step involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Attachment of the ethyl group: The intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group.
Formation of the final product: The ethylated intermediate is then reacted with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide
- N-{2-[4-(4-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-chlorophenyl)ethanediamide
Uniqueness
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is unique due to the presence of both the bromobenzoyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C23H27BrN4O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C23H27BrN4O4/c1-2-32-20-9-7-19(8-10-20)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)17-3-5-18(24)6-4-17/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
QDFSKVBEDDHOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)
![ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11517489.png)

![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11517514.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517518.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11517526.png)

![(1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11517528.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
![3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517548.png)
![5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11517550.png)
